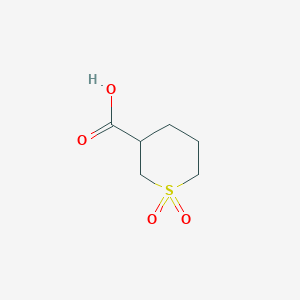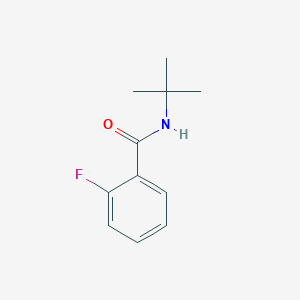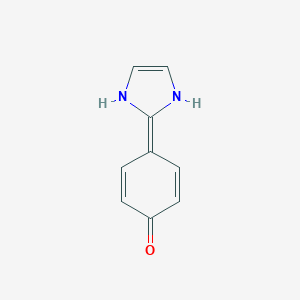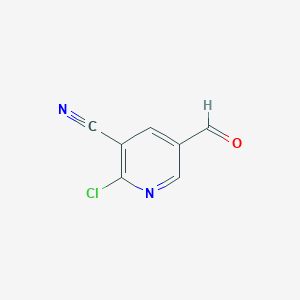
2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE
Descripción general
Descripción
2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE is an organic compound with the molecular formula C7H3ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the second position and a formyl group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE typically involves the chlorination of 5-formylnicotinonitrile. One common method includes the reaction of 5-formylnicotinonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Formylnicotinonitrile+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Chloro-5-carboxynicotinonitrile.
Reduction: 2-Chloro-5-formylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. The chloro and formyl groups play a crucial role in its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitrophenol: Similar in structure but with a nitro group instead of a formyl group.
2-Chloro-5-nitropyridine: Similar pyridine ring structure with a nitro group.
2-Chloro-5-nitroaniline: Contains an amino group instead of a nitrile group.
Uniqueness
2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE is unique due to the presence of both a chloro and a formyl group on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
2-chloro-5-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGDNLEUWDYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
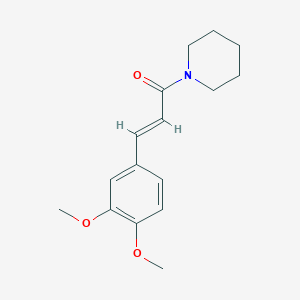
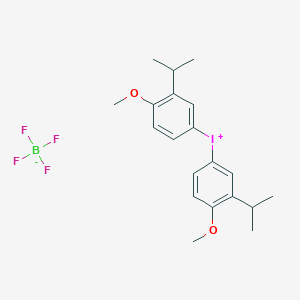
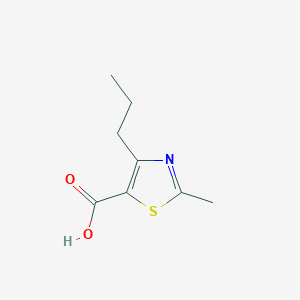
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile](/img/structure/B168519.png)
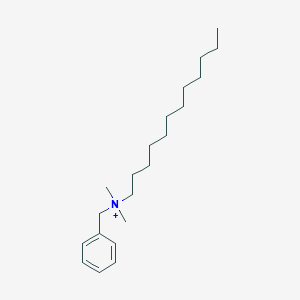
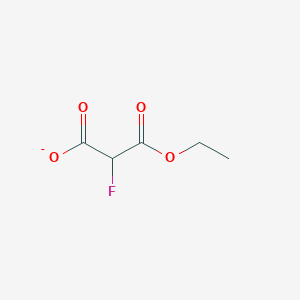
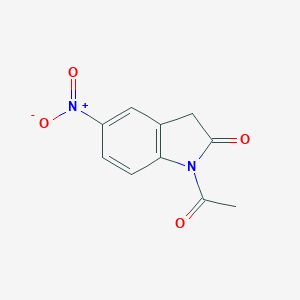

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

